![molecular formula C25H28Cl2O3 B2469558 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate CAS No. 306730-19-8](/img/structure/B2469558.png)

4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

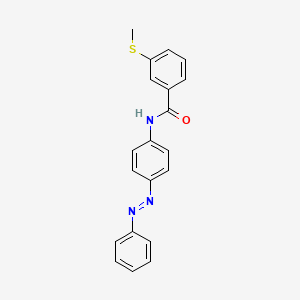

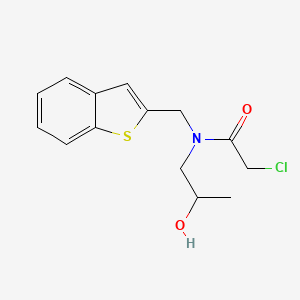

4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate is a chemical compound with the molecular formula C25H28Cl2O3 and a molecular weight of 447.39 .

Molecular Structure Analysis

The molecular structure of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate consists of 25 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .科学的研究の応用

UV Cross-Linkable Polymer Based on Triazine

- Research Summary : Synthesis and characterization of polymers, including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate derivatives, were conducted. These polymers demonstrated enhanced photocrosslinking properties, suitable for applications requiring controlled UV exposure. Thermal stability and molecular weights of the polymers were around 10,000 g/mol (Suresh et al., 2016).

Photocrosslinkable Polymer Synthesis

- Research Summary : Investigated the reactivity ratio and photocrosslinking studies of polymers based on 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These polymers showed increased photocrosslinking rates and good thermal stability, with applications in materials requiring UV-reactive properties (Suresh et al., 2016).

Polymeric Drug Applications

- Research Summary : Explored the synthesis of polymers derived from chalcone derivatives, including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate, for potential biological applications. These polymers were studied for their antimicrobial activity and in vitro drug release properties, indicating potential applications in drug delivery systems (Suresh et al., 2014).

In vitro Drug Release from Hydrogels

- Research Summary : Development of crosslinked polymeric hydrogels using derivatives of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These hydrogels showed controlled drug release rates dependent on various factors, making them suitable for biomedical applications, particularly in drug delivery systems (Arun & Reddy, 2005).

Corrosion Inhibition Properties

- Research Summary : Studied the effect of chalcone derivatives, similar in structure to 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate, on mild steel corrosion inhibition. These compounds demonstrated high inhibition activities and could be applicable in materials science, particularly in corrosion prevention (Lgaz et al., 2017).

Antimicrobial Polymeric Drug Studies

- Research Summary : Focused on the antimicrobial activity of polymers synthesized from derivatives including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These polymers showed potential in combating various microorganisms, indicating their utility in the development of antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).

作用機序

Target of Action

The primary targets of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate are dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and protein kinase B (PKB, AKT) . These kinases play a crucial role in cell signaling pathways, regulating cell growth, survival, and metabolism.

Mode of Action

The compound interacts with its targets by inhibiting the DYRK1A-PKB/AKT signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes.

Biochemical Pathways

The affected pathway is the DYRK1A-PKB/AKT signaling pathway . This pathway is involved in various cellular processes, including cell growth and survival. The inhibition of this pathway by the compound can lead to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

The compound’s action results in significant inhibition of the growth and migration of cancer cells . It also induces cell cycle arrest in the G0/G1 phase and up-regulates pro-apoptotic proteins such as cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), while down-regulating the anti-apoptotic protein Bcl-2 . This leads to the induction of cell apoptosis.

特性

IUPAC Name |

[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] decanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2O3/c1-2-3-4-5-6-7-8-9-25(29)30-22-15-11-20(12-16-22)24(28)17-13-19-10-14-21(26)18-23(19)27/h10-18H,2-9H2,1H3/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTYLZACQRNWSO-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)

![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)

![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)

![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)